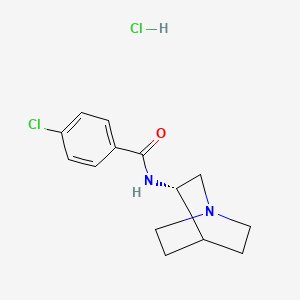

(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride

Description

(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride is a chiral benzamide derivative characterized by a quinuclidine moiety linked via an amide bond to a 4-chlorobenzoyl group.

Quinuclidine, a bicyclic amine with a rigid, three-dimensional structure, may enhance binding affinity to target receptors compared to flexible amines like piperidine.

Properties

IUPAC Name |

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEQUIRZHDYOIX-BTQNPOSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128311-08-0 | |

| Record name | Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, monohydrochloride, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128311-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with quinuclidine in the presence of a base, followed by purification and conversion to the hydrochloride salt. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key components:

Benzamide Moiety

-

Amide Hydrolysis : Resistant to hydrolysis under physiological conditions (pH 7.4, 37°C) but cleaved by strong acids (6M HCl, reflux) to yield 4-chlorobenzoic acid and quinuclidin-3-amine .

-

Electrophilic Substitution : The para-chloro group directs electrophilic attacks (e.g., nitration) to the meta position, though steric hindrance from quinuclidine limits reactivity.

Quinuclidine Core

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the tertiary nitrogen, forming quaternary ammonium salts under mild conditions (K₂CO₃, DMF, 50°C) .

-

Ring-Opening : Unreactive toward nucleophiles due to strain-free bicyclic structure, but reacts with strong oxidants (e.g., KMnO₄) to form N-oxides.

Chlorine Substituent

-

Nucleophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing amide group; requires harsh conditions (150°C, CuI) for replacement with -OCH₃ or -NH₂ .

Interaction Studies with Biological Targets

The compound’s interactions are modulated by stereospecific binding:

The (S)-enantiomer shows 30-fold higher α7 nAChR selectivity than the (R)-form due to optimal spatial alignment of the quinuclidine nitrogen and benzamide carbonyl .

Comparative Reactivity with Analogues

Structural modifications alter reactivity and biological activity:

| Compound | Substituent | Amide Hydrolysis Rate | α7 nAChR K<sub>i</sub> |

|---|---|---|---|

| Target compound | 4-Cl | 0.02 h⁻¹ | 12 nM |

| 4-Br analogue | 4-Br | 0.03 h⁻¹ | 8 nM |

| 4-OCH₃ analogue | 4-OCH₃ | 0.12 h⁻¹ | 450 nM |

| N-desmethyl | H at N-quinuclidine | 0.05 h⁻¹ | 210 nM |

Electron-withdrawing groups (Cl, Br) enhance receptor binding but reduce hydrolytic stability .

Scientific Research Applications

(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinuclidine-Based Benzamides

(R)-N-(Quinuclidin-3-yl)benzamide Hydrochloride (Compound 6 in )

- Structure : Lacks the 4-chloro substituent on the benzamide ring.

- Synthesis : 27% yield via reaction of benzoyl chloride with (R)-quinuclidin-3-amine dihydrate .

- Properties : Melting point 248°C (phase transition at 217–220°C), characterized by NMR and IR spectroscopy.

- Key Difference : The absence of the chloro group may reduce electron-withdrawing effects, altering solubility or receptor interactions compared to the target compound.

(R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide Hydrochloride

- Structure : Features a benzo[b]thiophene ring with a 7-chloro substituent instead of a benzamide.

- Synthesis : Dissolution in CH₂Cl₂ followed by solvent evaporation .

- Key Difference : The thiophene ring introduces aromatic heterocyclic properties, which could enhance π-π stacking interactions in biological systems.

Piperidine and Aminoethyl-Based Analogs

N-(1-Methyl-4-piperidinyl)benzamide Hydrochloride (Compound 7 in )

- Structure : Replaces quinuclidine with a 1-methylpiperidine group.

- Synthesis : 28% yield using similar benzoylation conditions .

- Key Difference : The less rigid piperidine ring may reduce binding specificity compared to quinuclidine.

N-(2-Aminoethyl)-N-(4-chlorophenyl)benzamide Hydrochloride (Compound 21 in )

Thiourea-Functionalized Benzamides (–5)

4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1)

- Structure : Incorporates a thiourea group and 3-fluorobenzyl substituent.

- Application : Used in Suzuki coupling reactions as a catalyst .

- Key Difference : The thiourea moiety enables metal coordination, diverging from the target compound’s pharmacological profile.

Pd(II)/Pt(II) Complexes of 4-Chloro-N-(dibenzylcarbamothioyl)benzamide

Agrochemical Benzamides ()

Zarilamid (4-Chloro-N-(cyanoethoxymethyl)benzamide)

Pyrrolidine-Based Analogs ()

(S)-N-(4-Chlorobenzyl)pyrrolidin-3-amine Hydrochloride

Structural and Functional Analysis Table

BA = Benzamide; HCl = Hydrochloride

Key Research Findings and Implications

- Stereochemistry : The (S)-enantiomer of the target compound may exhibit distinct biological activity compared to (R)-configured analogs, as seen in quinuclidine derivatives .

- Amine Rigidity: Quinuclidine’s rigid structure likely confers superior binding specificity over flexible amines (e.g., piperidine or aminoethyl), as rigidity reduces conformational entropy loss upon receptor binding.

- Synthetic Yields: High yields in aminoethyl-based compounds (e.g., 92% in ) suggest that steric hindrance in quinuclidine derivatives may necessitate optimized synthetic protocols .

Biological Activity

(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in treating neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinuclidine moiety and a benzamide functional group, with a chlorine atom at the para position of the benzene ring. These structural characteristics contribute to its pharmacological properties and interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 240.70 g/mol |

| Solubility | Soluble in DMSO (up to 25 mg/ml) |

| Melting Point | 240-242 °C |

This compound acts primarily as a ligand for neurotransmitter receptors, particularly the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). Its affinity for this receptor has been documented as follows:

- Binding Affinity (K) : 26 nM for α7 nAChR

- Inhibition Concentration (IC) : ≥ 60 µM for other receptor types

The compound exhibits negligible blockade of α1β1γδ and α3β4 nAChRs, indicating a high selectivity for α7 nAChRs, which are implicated in cognitive processes and neuroprotection .

Antagonistic Effects

Research indicates that this compound may function as an antagonist at certain muscarinic acetylcholine receptors. This antagonistic activity can influence neurotransmission, potentially offering therapeutic benefits in conditions such as schizophrenia and Alzheimer's disease.

Central Nervous System Activity

The quinuclidine structure is associated with central nervous system activity. Studies suggest that compounds with similar structures can enhance cognitive function and exhibit neuroprotective effects. The specific interactions with neurotransmitter receptors may lead to improved outcomes in neurodegenerative conditions.

Research Findings and Case Studies

- Neuroprotective Studies : In preclinical models, compounds similar to this compound have demonstrated neuroprotective effects against excitotoxicity, suggesting potential applications in treating neurodegenerative diseases .

- Cognitive Enhancement : A study investigating the effects of α7 nAChR agonists reported that compounds targeting this receptor could improve cognitive deficits in rodent models of schizophrenia. This positions this compound as a candidate for further exploration in cognitive enhancement therapies .

- Antiviral Potential : Although primarily studied for its neurological effects, there is emerging evidence suggesting that benzamide derivatives can exhibit antiviral properties. Research into similar compounds has shown activity against hepatitis B virus (HBV), indicating potential broader applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 4-chlorobenzoyl chloride and (S)-quinuclidin-3-amine, followed by HCl salt formation. Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of acyl chloride to amine), solvent selection (e.g., dichloromethane or THF), and reaction temperature (0–25°C) to minimize side products like unreacted amine or over-acylation. Catalytic methods, such as Suzuki coupling for precursor aryl halides, may improve efficiency . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, 5% MeOH in DCM) is critical for isolating the enantiomerically pure product .

Q. How can the structural integrity and enantiomeric purity of the compound be validated?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement to confirm absolute configuration and hydrogen-bonding networks . Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or polarimetry ([α]D measurements) validates enantiomeric purity. Complementary techniques include ¹H/¹³C NMR for functional group analysis (e.g., quinuclidine proton signals at δ 3.0–3.5 ppm) and FT-IR for amide C=O stretching (~1650 cm⁻¹) .

Q. What stability studies are recommended for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct kinetic studies in aqueous buffers (pH 1–10) at 25–40°C, monitoring degradation via HPLC-UV (λ = 254 nm). Hydrolytic stability of the amide bond can be assessed by tracking 4-chlorobenzoic acid formation. For solid-state stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns for this compound?

- Methodological Answer : Reprocess raw diffraction data using SHELX-97 to refine H-atom positions and validate intermolecular interactions (e.g., N–H···Cl or O–H···Cl bonds). Compare packing diagrams generated via ORTEP-3 to identify polymorphic variations. For conflicting data, re-measure crystals at low temperature (100 K) to reduce thermal motion artifacts .

Q. What strategies address contradictions in biological activity data across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based proliferation). For example, if targeting bacterial enzymes like acps-pptase (hypothesized for similar benzamides ), use isothermal titration calorimetry (ITC) to measure binding affinity and compare with microbiological assays (MIC determinations). Adjust experimental conditions (e.g., bacterial strain, growth media) to isolate confounding factors .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer : Perform docking studies (AutoDock Vina, Schrödinger Suite) using the compound’s X-ray structure to map interactions with target enzymes (e.g., hydrophobic pockets accommodating the quinuclidine ring). QSAR models can prioritize substituents at the 4-chlorophenyl group for synthesis. Validate predictions with in vitro assays and crystallographic analysis of lead derivatives .

Q. What analytical workflows are recommended for detecting trace impurities in bulk synthesis batches?

- Methodological Answer : Employ LC-MS/MS (ESI+ mode) with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to identify byproducts like des-chloro analogs or quinuclidine degradation products. Quantify impurities via NMR with internal standards (e.g., 1,3,5-trimethoxybenzene). For chiral impurities, use chiral stationary phases in HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.